molecular formula C19H24N2O3S B15150931 4-[(ethylsulfonyl)(methyl)amino]-N-[4-(propan-2-yl)phenyl]benzamide

4-[(ethylsulfonyl)(methyl)amino]-N-[4-(propan-2-yl)phenyl]benzamide

Cat. No.: B15150931
M. Wt: 360.5 g/mol
InChI Key: FXJZGVZIYNSORO-UHFFFAOYSA-N
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Description

4-[(Ethylsulfonyl)(methyl)amino]-N-[4-(propan-2-yl)phenyl]benzamide is an organic compound that features a benzamide core with various functional groups attached

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(ethylsulfonyl)(methyl)amino]-N-[4-(propan-2-yl)phenyl]benzamide typically involves multiple steps:

    Formation of the Benzamide Core: The initial step involves the formation of the benzamide core through the reaction of an appropriate benzoyl chloride with an amine.

    Introduction of the Ethylsulfonyl Group: The ethylsulfonyl group can be introduced via sulfonylation reactions, typically using ethylsulfonyl chloride in the presence of a base such as triethylamine.

    Attachment of the Methylamino Group: The methylamino group is introduced through a nucleophilic substitution reaction, often using methylamine.

    Final Coupling: The final step involves coupling the substituted benzamide with 4-(propan-2-yl)phenylamine under appropriate conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a catalyst.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

4-[(Ethylsulfonyl)(methyl)amino]-N-[4-(propan-2-yl)phenyl]benzamide can undergo various chemical reactions, including:

    Oxidation: The ethylsulfonyl group can be oxidized to form sulfone derivatives.

    Reduction: The benzamide core can be reduced to form corresponding amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl and amide groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Sulfone derivatives.

    Reduction: Corresponding amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-[(Ethylsulfonyl)(methyl)amino]-N-[4-(propan-2-yl)phenyl]benzamide has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a pharmaceutical intermediate, particularly in the development of anti-inflammatory and anticancer agents.

    Material Science: The compound is explored for its use in the synthesis of advanced materials, including polymers and nanomaterials.

    Biological Studies: It is used in studies to understand its interaction with various biological targets, including enzymes and receptors.

Mechanism of Action

The mechanism of action of 4-[(ethylsulfonyl)(methyl)amino]-N-[4-(propan-2-yl)phenyl]benzamide involves its interaction with specific molecular targets:

    Molecular Targets: The compound may target enzymes such as cyclooxygenase (COX) or kinases involved in cell signaling pathways.

    Pathways Involved: It may modulate pathways related to inflammation, cell proliferation, and apoptosis.

Comparison with Similar Compounds

Similar Compounds

    4-[(Methylsulfonyl)amino]-N-[4-(propan-2-yl)phenyl]benzamide: Similar structure but with a methylsulfonyl group instead of ethylsulfonyl.

    N-[4-(Propan-2-yl)phenyl]-4-(methylamino)benzamide: Similar structure but with a methylamino group instead of ethylsulfonyl.

Uniqueness

4-[(Ethylsulfonyl)(methyl)amino]-N-[4-(propan-2-yl)phenyl]benzamide is unique due to the presence of both ethylsulfonyl and methylamino groups, which may confer distinct chemical and biological properties compared to its analogs.

Properties

Molecular Formula

C19H24N2O3S

Molecular Weight

360.5 g/mol

IUPAC Name

4-[ethylsulfonyl(methyl)amino]-N-(4-propan-2-ylphenyl)benzamide

InChI

InChI=1S/C19H24N2O3S/c1-5-25(23,24)21(4)18-12-8-16(9-13-18)19(22)20-17-10-6-15(7-11-17)14(2)3/h6-14H,5H2,1-4H3,(H,20,22)

InChI Key

FXJZGVZIYNSORO-UHFFFAOYSA-N

Canonical SMILES

CCS(=O)(=O)N(C)C1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)C(C)C

Origin of Product

United States

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